N-(5-Chloro-2-nitrobenzyl) phthalimide
Description
N-(5-Chloro-2-nitrobenzyl) phthalimide is a phthalimide derivative characterized by a benzyl group substituted with a nitro (-NO₂) and a chloro (-Cl) group at the 2- and 5-positions, respectively. Phthalimides are heterocyclic compounds with a fused benzene and imide ring system, widely studied for their versatility in organic synthesis and pharmacological applications . The nitro and chloro substituents in this compound likely influence its electronic properties, reactivity, and biological activity, making it a candidate for applications in drug development, polymer chemistry, and agrochemical synthesis.
Properties
IUPAC Name |
2-[(5-chloro-2-nitrophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-10-5-6-13(18(21)22)9(7-10)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYQENOVXBPFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-nitrobenzyl) phthalimide typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-nitrobenzyl) phthalimide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), and solvents like DMF or ethanol.
Major Products Formed
Reduction: The major product is N-(5-amino-2-nitrobenzyl) phthalimide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of this compound.
Scientific Research Applications
N-(5-Chloro-2-nitrobenzyl) phthalimide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-nitrobenzyl) phthalimide involves its interaction with biological targets, leading to various effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Phthalimide derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of N-(5-Chloro-2-nitrobenzyl) phthalimide with structurally or functionally related compounds:
Structural Analogues
Key Observations :
- Electron-Withdrawing Groups (NO₂, Cl): The nitro group in this compound is a stronger electron-withdrawing substituent than chloro or bromo groups in analogs. This may enhance electrophilic reactivity in synthetic applications but reduce nucleophilic substitution rates compared to bromoethyl derivatives .
- Biological Activity : Analogues with chloro or bromo substituents (e.g., 3-Chloro-N-phenyl-phthalimide) are associated with polymer synthesis, whereas nitro-containing derivatives (like the target compound) may exhibit enhanced bioactivity due to nitro group interactions with biological targets (e.g., enzyme inhibition) .
Pharmacological Activity
- Antimicrobial Activity: N-(2-Bromoethyl)phthalimide derivatives (e.g., compounds 7a–d) showed moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) . The nitro group in the target compound may improve or alter antimicrobial efficacy, as nitro groups are known to disrupt microbial electron transport chains .
- Anti-Inflammatory Potential: Phthalimide IIh (IC₅₀: 8.7 µg/mL for NO inhibition) and triazole-conjugated phthalimides (69% anti-inflammatory activity) highlight the role of substituents in modulating COX-2 and iNOS pathways . The nitro group in this compound may enhance binding to inflammatory enzymes, though this requires validation.
- Enzyme Inhibition: Benzimidazole and quinazolinone analogs of phthalimides generally show lower IC₅₀ values for α-glucosidase inhibition compared to phthalimide derivatives, except for 2,6-dichloro and 4-bromo variants . The nitro substituent in the target compound may improve inhibitory potency due to stronger electron-withdrawing effects.
Biological Activity
N-(5-Chloro-2-nitrobenzyl) phthalimide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including detailed research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a phthalimide core with a 5-chloro-2-nitrobenzyl substituent. This unique structure imparts distinct chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈ClN₃O₄ |
| Molecular Weight | 293.67 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth. Studies suggest that it may act against a range of microbial pathogens.
- Anticancer Properties : Preliminary studies indicate that this compound can inhibit the proliferation of cancer cell lines, including HeLa and HepG2 cells. The mechanism appears to involve the disruption of cellular processes essential for cancer cell survival.
- Neuroprotective Effects : Some derivatives of phthalimides have shown promise in neuroprotection, suggesting potential applications in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities.
- Enzyme Inhibition : Molecular docking studies have identified potential interactions with key enzymes involved in cancer progression, such as DNMT1 and VEGFR2 .
Anticancer Activity
A study evaluated the antiproliferative effects of various phthalimide derivatives, including this compound, against cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer).
- Findings : Compounds demonstrated significant inhibition of cell proliferation, with some derivatives showing selectivity for cancer cells over normal fibroblast cells (3T3). For instance, certain derivatives reduced HeLa cell proliferation by approximately 40% without affecting normal cells .
Antimicrobial Studies
Another investigation focused on the antimicrobial properties of this compound:
- Pathogens Tested : Various bacterial strains were subjected to testing.
- Results : The compound exhibited notable antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(2-Nitrobenzyl) phthalimide | Nitro group only | Moderate anticancer activity |
| N-(4-Chloro-2-nitrobenzyl) phthalimide | Chlorine and nitro groups | Enhanced antimicrobial properties |
| N-(5-Bromo-2-nitrobenzyl) phthalimide | Bromine instead of chlorine | Similar anticancer effects |
This compound stands out due to its combination of both chlorine and nitro groups, which enhances its reactivity and biological efficacy compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
